molecular formula C13H23Cl2N3O B12102589 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride

Cat. No.: B12102589
M. Wt: 308.2 g/mol
InChI Key: WYFPUPDKSMVZBN-UHFFFAOYSA-N
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Description

M3597 , is a chemical compound with the following properties:

This compound belongs to the class of arylalkylpiperazines and has been studied for its pharmacological properties.

Preparation Methods

The synthetic route for 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride involves the reaction of 4-methoxyphenylpiperazine with ethanolamine . The dihydrochloride salt is formed during the final step of the synthesis. Unfortunately, specific reaction conditions and industrial production methods are not widely documented in the literature.

Chemical Reactions Analysis

2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride may undergo various chemical reactions, including:

    Substitution: It can react with other compounds, replacing one functional group with another.

    Oxidation/Reduction: Depending on reaction conditions, it may undergo oxidation or reduction processes.

    Common Reagents: Reagents such as acids, bases, and oxidizing agents are used in its synthesis.

    Major Products: The primary product is the dihydrochloride salt itself.

Scientific Research Applications

This compound has found applications in several scientific fields:

Mechanism of Action

The compound likely exerts its effects by blocking alpha1-adrenergic receptors. These receptors are involved in smooth muscle contraction and neurotransmission. Further studies are needed to elucidate the precise molecular targets and pathways.

Comparison with Similar Compounds

While detailed comparisons are scarce, 2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride stands out due to its unique structure and potential pharmacological applications. Similar compounds include trazodone, naftopidil, and urapidil .

Properties

Molecular Formula

C13H23Cl2N3O

Molecular Weight

308.2 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanamine;dihydrochloride

InChI

InChI=1S/C13H21N3O.2ClH/c1-17-13-4-2-12(3-5-13)16-10-8-15(7-6-14)9-11-16;;/h2-5H,6-11,14H2,1H3;2*1H

InChI Key

WYFPUPDKSMVZBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCN.Cl.Cl

Origin of Product

United States

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